1-(3-Methylisoxazol-5-yl)butan-1-one is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing both nitrogen and oxygen atoms, which have garnered interest in medicinal chemistry due to their diverse biological activities. This specific compound features a butanone moiety attached to a 3-methylisoxazole ring, contributing to its potential applications in pharmaceuticals and agrochemicals.
1-(3-Methylisoxazol-5-yl)butan-1-one is classified as:
The synthesis of 1-(3-Methylisoxazol-5-yl)butan-1-one can be achieved through several methods, primarily involving the formation of the isoxazole ring followed by the introduction of the butanone side chain.
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the desired product. For instance, using solvents like tetrahydrofuran or dimethylformamide under reflux conditions has been reported to facilitate effective cycloaddition reactions .
The molecular formula for 1-(3-Methylisoxazol-5-yl)butan-1-one is . Its structure features:
The compound exhibits specific spectral characteristics:
1-(3-Methylisoxazol-5-yl)butan-1-one can undergo several chemical reactions:
Reactions involving this compound often require specific catalysts or reagents to achieve desired transformations efficiently. For example, using Lewis acids can enhance electrophilic substitutions on the isoxazole ring .
The mechanism of action for compounds like 1-(3-Methylisoxazol-5-yl)butan-1-one often involves interaction with biological targets such as enzymes or receptors. The presence of the isoxazole ring may facilitate binding due to its ability to mimic certain biological structures.
Studies have indicated that modifications on the isoxazole scaffold can significantly alter biological activity, suggesting that structural variations influence binding affinity and selectivity towards target proteins .
1-(3-Methylisoxazol-5-yl)butan-1-one typically appears as a colorless to light yellow liquid or solid, depending on its purity and crystallization conditions.
Key chemical properties include:
Relevant data regarding melting points, boiling points, and solubility are crucial for practical applications in synthesis and formulation .
The compound shows potential applications in various fields:
Research continues into optimizing derivatives of 1-(3-Methylisoxazol-5-yl)butan-1-one for enhanced efficacy and reduced toxicity in therapeutic contexts .
Isoxazole—a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms—serves as a critical pharmacophore in medicinal chemistry due to its electron-rich aromatic system and metabolic stability. The ring’s inherent dipole moment (approximately 2.5–3.0 Debye) facilitates strong interactions with biological targets, while its weak N–O bond (bond dissociation energy: ~45–50 kcal/mol) enables ring-opening reactions for structural diversification [1] . The 3-methylisoxazol-5-yl moiety in 1-(3-Methylisoxazol-5-yl)butan-1-one enhances lipophilicity (log P ≈ 1.2), improving membrane permeability. The butanone chain introduces a ketone functionality that acts as a versatile handle for nucleophilic additions or condensations, enabling further molecular elaboration [5]. This structural duality underpins the compound’s utility in synthesizing complex agrochemicals and pharmaceuticals, such as β-lactamase-resistant antibiotics (e.g., oxacillin) and VEGF inhibitors [1] [3].
Table 1: Impact of Substituents on Isoxazole Bioactivity
Compound | Substituent Position | Biological Activity | Key Functional Group Role |
---|---|---|---|
1-(3-Methylisoxazol-5-yl)butan-1-one | C5: Butanone chain | Synthetic intermediate | Keto group enables nucleophilic attack |
Sulfisoxazole | N1: Sulfonamide | Antibacterial | Enhances target binding affinity |
Valdecoxib | C4: Sulfonamide | COX-2 inhibition | Modulates electronic distribution |
Maslinic acid derivatives | C3: Isoxazole fusion | Anticancer (SW480 cells) | Improves cytotoxicity selectivity |
Isoxazole rings also enable regioselective functionalization; electrophilic substitutions favor the C4 position, while nucleophilic attacks target C3/C5. This predictability facilitates targeted modifications, as demonstrated in the synthesis of 3,5-disubstituted isoxazoles via [3+2] cycloadditions [1] [7]. Hybridization with natural products (e.g., oleanolic acid-isoxazole conjugates) further leverages this scaffold to enhance bioactivity, reducing viability in SW480 cancer cells to <10% compared to 25–30% for parent compounds [3].
The foundational synthesis of isoxazole dates to 1888, when Ludwig Claisen generated the ring via oximation of propargylaldehyde acetal [1] [7]. This discovery ignited decades of methodology development, culminating in the 1,3-dipolar cycloaddition revolution of the 1960s. This approach utilized nitrile oxides (generated in situ from hydroximoyl chlorides) and alkynes to construct 3,5-disubstituted isoxazoles regioselectively—a strategy still central today [1] . The late 20th century saw isoxazoles transition into pharmaceuticals, exemplified by sulfamethoxazole (antibacterial, 1961) and valdecoxib (COX-2 inhibitor, 2001), highlighting the moiety’s therapeutic versatility [1].
Table 2: Milestones in Isoxazole Chemistry Development
Year | Advancement | Key Innovators |
---|---|---|
1888 | First isoxazole synthesis | Claisen |
1903 | Propargylaldehyde oximation protocol | Claisen |
1965 | 1,3-Dipolar cycloaddition standardization | Huisgen, Grundmann |
2005 | Cu(I)-catalyzed cycloadditions | Hansen et al. |
2015 | Deep eutectic solvent (DES)-assisted synthesis | Pérez and Ramón |
Modern innovations focus on green chemistry and atom economy. Pérez’s 2015 work exemplified this, using choline chloride–urea eutectic solvents to synthesize 3,5-disubstituted isoxazoles with 90–95% yields and recyclable solvents [1]. Concurrently, ultrasound irradiation techniques reduced reaction times from hours to minutes (e.g., Huang’s 2014 method for 3-alkyl-5-aryl isoxazoles) [1]. These advances enabled efficient production of 1-(3-Methylisoxazol-5-yl)butan-1-one, typically via cycloadditions of 3-methylisoxazole-5-carbonitrile oxides with but-1-yne derivatives [5] [7].
1-(3-Methylisoxazol-5-yl)butan-1-one (CAS: 114402-52-7, C₈H₁₁NO₂) serves as a versatile synthon due to its bifunctional reactivity. The isoxazole ring undergoes electrophilic substitutions, while the ketone group participates in aldol condensations or reductions. Industrial-scale synthesis primarily employs 1,3-dipolar cycloadditions between 3-methyl-5-nitrile oxide and terminal alkynes under mild conditions (e.g., 60°C, THF), achieving yields >80% [5] .
Table 3: Synthetic Methods for Isoxazole Derivatives
Method | Conditions | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
Cu(I)-catalyzed cycloaddition | Toluene, Et₃N, 25°C | 84–92 | High (3,5-disubstituted) | Mild conditions |
Ultrasound-assisted synthesis | Solvent-free, 50°C, 30 min | 88–95 | Moderate | Rapid, eco-friendly |
DES-mediated cyclization | ChCl:urea, 70°C, 2 h | 90–96 | High | Solvent recyclable |
DBU-promoted cycloaddition | Neat, 80°C, 1 h | 78–85 | Low | Metal-free |
The compound’s regioselectivity is leveraged in multicomponent reactions (MCRs). For example, its ketone group condenses with hydrazines to form pyrazole hybrids, expanding medicinal chemistry libraries [7]. In agrochemical synthesis, the methyl group at C3 sterically directs functionalization, enabling pesticides like isoxaflutole [1]. Recent catalyst-free approaches use ionic liquids (e.g., [BMIM]X) to acylate 5-amino-3-methylisoxazole with butyryl chloride, achieving 85% isolated yield and solvent recovery [1] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7